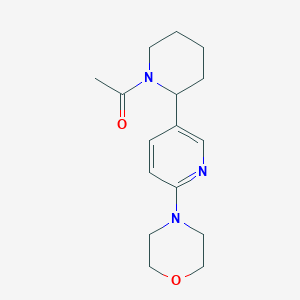
1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This compound features a piperidine ring, a morpholine ring, and a pyridine ring, making it a unique structure in the realm of heterocyclic chemistry .
Preparation Methods
The synthesis of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached through amination reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pressure conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include sodium borohydride for reduction and sulfuric acid for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(2-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Piperidine Derivatives: These compounds share the piperidine ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the morpholine, pyridine, and piperidine rings, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-[2-(6-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O2/c1-13(20)19-7-3-2-4-15(19)14-5-6-16(17-12-14)18-8-10-21-11-9-18/h5-6,12,15H,2-4,7-11H2,1H3 |
InChI Key |
VCIQHGBNAIGLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


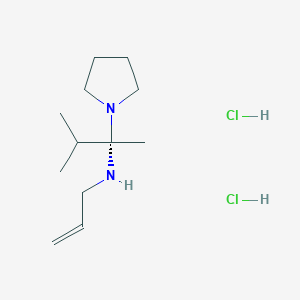
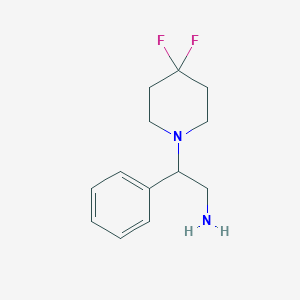

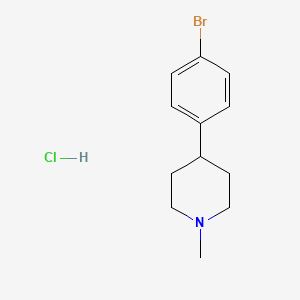

![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)


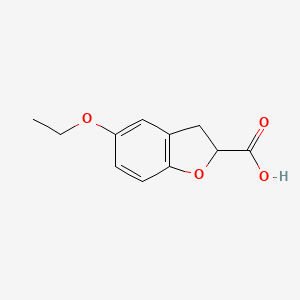
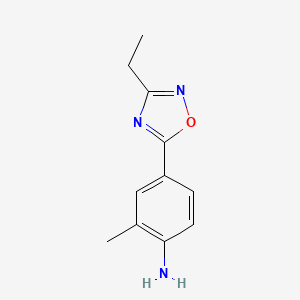

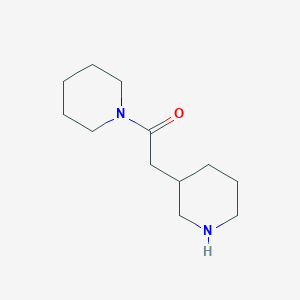
![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

